molecular formula C21H25N5O2S B11021998 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11021998
M. Wt: 411.5 g/mol
InChI Key: NBDXYCJZHVSSFW-UHFFFAOYSA-N
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Description

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a thiadiazole ring, and a pyrrolidine carboxamide structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiadiazole ring can be constructed through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives . The final step involves the coupling of the indole and thiadiazole intermediates with a pyrrolidine carboxamide derivative under appropriate conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various nucleophiles for substitution reactions

Major Products

    Oxidation Products: Indole-2,3-dione derivatives

    Reduction Products: Hydroxyl derivatives of the pyrrolidine ring

    Substitution Products: Various substituted thiadiazole derivatives

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the thiadiazole ring could interact with various enzymes involved in metabolic pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
  • 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Uniqueness

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the specific combination of the indole, thiadiazole, and pyrrolidine carboxamide moieties. This unique structure may confer distinct biological activities and interactions with molecular targets compared to similar compounds .

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N5O2S/c1-3-4-18-24-25-21(29-18)23-20(28)15-10-19(27)26(12-15)8-7-14-11-22-17-6-5-13(2)9-16(14)17/h5-6,9,11,15,22H,3-4,7-8,10,12H2,1-2H3,(H,23,25,28)

InChI Key

NBDXYCJZHVSSFW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C

Origin of Product

United States

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